Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

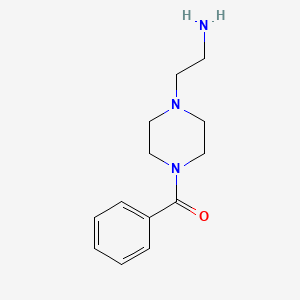

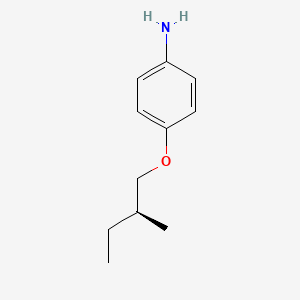

Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate is a chemical compound with the CAS Number: 113520-29-9. Its molecular weight is 293.36 . The IUPAC name for this compound is ethyl (3- { [ (tert-butoxycarbonyl)amino]methyl}phenyl)acetate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-pyroglutamic ethyl ester was treated with Grignard reagents to afford ω-phenyl-δ-oxo-2 S - N-Boc-amino acid ethyl esters, which were subsequently reduced either with one-pot reaction in the presence of TsNHNH2 and NaBH(OAc)3 or Pd/C catalyzed hydrogenation to yield the desired ω-phenyl-2 S - N-Boc-amino acid ethyl esters .Molecular Structure Analysis

The InChI code for Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate is 1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3, (H,17,19) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.36 . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

Mediated Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis : A study presented a method using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is notable for its good yields without racemization under milder conditions, compatibility with various N-protecting groups including Boc, and its environmentally friendly aspect due to the recyclability of byproducts (Thalluri et al., 2014).

Stereoselective Synthesis of Anti-2-oxazolidinones : Research demonstrated the stereoselective synthesis of Ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates using the Ph3P–CCl4–Et3N system by SN2 cyclization of N-Boc-β-amino alcohols, highlighting a versatile application in synthesizing complex molecules with potential pharmacological activities (Madhusudhan et al., 2003).

Characterization of BOC-Protected Compounds : A study focused on the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, aiming at applications in industrial settings. The compounds displayed good thermal stability and potential for use in photoelectronic devices, showcasing the relevance of BOC-protected compounds in materials science (Shafi et al., 2021).

Phosphorescence in Solid State from Capped γ-Amino Acid : Highlighting a unique application in materials science, a study showed that Boc and N,N'-dicyclohexylurea capped γ-amino acid exhibited phosphorescence in the solid state. This phenomenon was directed by intermolecular C=O…Br halogen bonds, indicating potential use in developing phosphorescent materials (Maity et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJDEHLIUAPCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/no-structure.png)

![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)